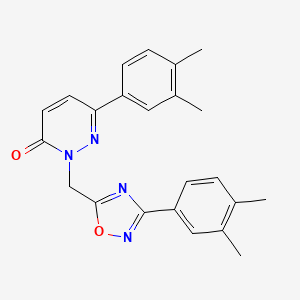
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride
Vue d'ensemble
Description
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride is a heterocyclic compound that features an isoxazole ring substituted with a phenyl group at the 5-position and a pyrrolidinomethyl group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides.
Substitution Reactions: The phenyl group is introduced at the 5-position of the isoxazole ring through electrophilic aromatic substitution reactions.
Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group is added at the 3-position via nucleophilic substitution reactions, often using pyrrolidine and formaldehyde under basic conditions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, isoxazoline derivatives, and various substituted isoxazole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The phenyl and pyrrolidinomethyl groups enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoxazole, 5-phenyl-3-(methyl)-, hydrochloride
- Isoxazole, 5-phenyl-3-(ethyl)-, hydrochloride
- Isoxazole, 5-phenyl-3-(piperidinomethyl)-, hydrochloride
Uniqueness
Isoxazole, 5-phenyl-3-(pyrrolidinomethyl)-, hydrochloride is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it more effective in various applications compared to its analogs.
Propriétés
IUPAC Name |
5-phenyl-3-(pyrrolidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-6-12(7-3-1)14-10-13(15-17-14)11-16-8-4-5-9-16;/h1-3,6-7,10H,4-5,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJOOLXUTJFCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)CC2=NOC(=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215-25-4 | |
| Record name | Isoxazole, 5-phenyl-3-(1-pyrrolidinylmethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Pyridinemethanol, 6-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-](/img/structure/B3046167.png)
![Benzo[b]thiophene, 4-(trifluoromethyl)-](/img/structure/B3046169.png)
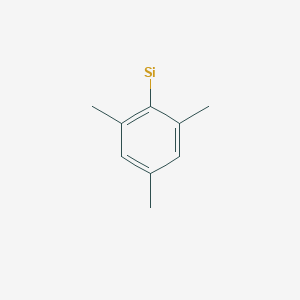
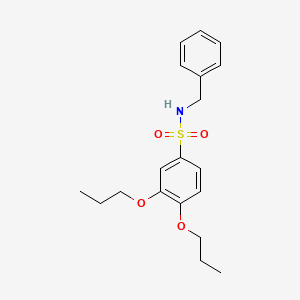
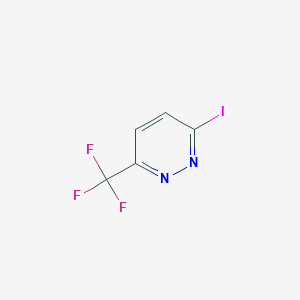
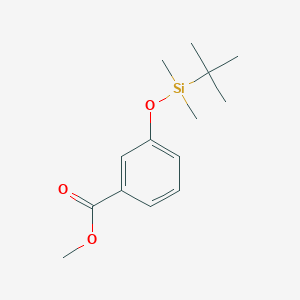

![2-{[4-(3-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3046181.png)
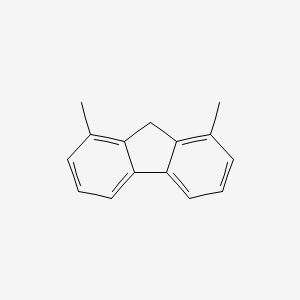
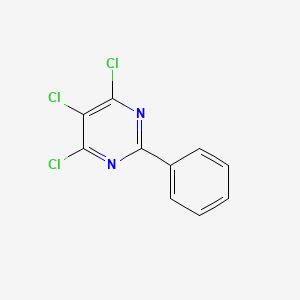
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)
![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)
